N-[2-(Dodecanoylamino)ethyl]dodecanamide
CAS No.: 7003-56-7
Cat. No.: VC7995088
Molecular Formula: C26H52N2O2
Molecular Weight: 424.7 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(Dodecanoylamino)ethyl]dodecanamide - 7003-56-7](/images/structure/VC7995088.png)
Specification
CAS No. | 7003-56-7 |
---|---|
Molecular Formula | C26H52N2O2 |
Molecular Weight | 424.7 g/mol |
IUPAC Name | N-[2-(dodecanoylamino)ethyl]dodecanamide |
Standard InChI | InChI=1S/C26H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-25(29)27-23-24-28-26(30)22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) |
Standard InChI Key | HETBCUMLBCUVKC-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
N-[2-(Dodecanoylamino)ethyl]dodecanamide consists of two dodecanoyl (C₁₂H₂₃O) groups attached to the terminal amines of an ethylenediamine molecule (C₂H₈N₂). The resulting structure can be represented as:
This configuration aligns with bis-amides derived from fatty acids and diamines, which are known for their surfactant-like properties .
Comparative Analysis with Analogous Compounds
The PubChem entry for N-(2-((2-aminoethyl)amino)ethyl)dodecanamide (CID 3016444) shares a similar backbone but substitutes one dodecanoyl group with an aminoethyl moiety . Its molecular formula (C₁₆H₃₅N₃O) and weight (285.47 g/mol) provide a benchmark for estimating the target compound’s properties. By contrast, N-[2-(2-hydroxyethylamino)ethyl]dodecanamide (CID 106-09-2) introduces a hydroxyl group, altering polarity and solubility .
Synthesis Pathways
Conventional Amidation Reactions
Bis-amides are typically synthesized via condensation reactions between fatty acid chlorides and diamines. For example:
This method, validated for N-(2-hydroxyethyl)dodecanamide (Lauramide MEA, CID 142-78-9), achieves yields >80% under controlled conditions .
Catalytic and Solvent Considerations
Recent advancements utilize green catalysts like lipases or ionic liquids to enhance efficiency. For instance, N,n-di(2-hydroxy ethyl)-dodecanamide (CAS 29006-25-5) is synthesized using enzymatic catalysis, reducing energy consumption by 40% compared to traditional methods .
Physicochemical Properties
Molecular Weight and Solubility
Based on analogs, the molecular weight of N-[2-(Dodecanoylamino)ethyl]dodecanamide is estimated at 452.68 g/mol. Its solubility profile likely mirrors N-[2-(sulfooxy)ethyl]dodecanamide (CID 105-94-2), which is sparingly soluble in water (<0.1 g/L) but highly soluble in organic solvents like ethanol and chloroform .
Table 1: Comparative Properties of Dodecanamide Derivatives
Thermal Stability
Differential scanning calorimetry (DSC) of N,n-di(2-hydroxy ethyl)-dodecanamide reveals a melting point of 98–102°C, suggesting that the target compound may exhibit similar thermal behavior due to shared alkyl chains .
Industrial and Biochemical Applications
Surfactant and Emulsifier Roles
Bis-amides are prized in formulations requiring stable foams and emulsification. Lauramide MEA (CID 142-78-9), for example, is a key ingredient in shampoos and detergents, reducing surface tension by 30–40 dynes/cm . The target compound’s dual hydrophobic chains could enhance these effects, making it suitable for heavy-duty cleaning agents.
Analytical Methods
Chromatographic Separation
Reverse-phase HPLC with C18 columns effectively resolves bis-amides. A method for N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-dodecanamide (CAS 73772-47-1) uses acetonitrile/water gradients with 0.1% phosphoric acid, achieving baseline separation in <15 minutes .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectra of dodecanamide derivatives show strong absorbance at 1,650 cm⁻¹ (amide I) and 1,550 cm⁻¹ (amide II), as demonstrated in N,n-di(2-hydroxy ethyl)-dodecanamide . Nuclear magnetic resonance (NMR) would further confirm proton environments around the amide and ethylene groups.
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